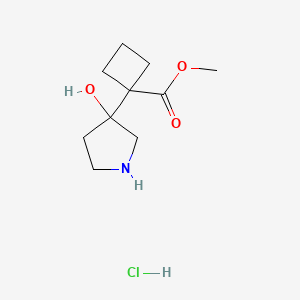

Methyl 1-(3-hydroxypyrrolidin-3-yl)cyclobutane-1-carboxylate hydrochloride

Description

Methyl 1-(3-hydroxypyrrolidin-3-yl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring a pyrrolidine ring substituted with a hydroxyl group and a methyl ester moiety. Its structural complexity arises from the fusion of a rigid cyclobutane ring and a polar hydroxypyrrolidine group, which likely enhances its solubility and reactivity in synthetic pathways. The hydrochloride salt form improves stability and facilitates its use as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or protease-targeting agents, as inferred from its structural analogs in patent applications .

Properties

IUPAC Name |

methyl 1-(3-hydroxypyrrolidin-3-yl)cyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3.ClH/c1-14-8(12)9(3-2-4-9)10(13)5-6-11-7-10;/h11,13H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYBQIANOJRCCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C2(CCNC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-hydroxypyrrolidin-3-yl)cyclobutane-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a cyclobutane derivative, the introduction of a pyrrolidine ring can be achieved through nucleophilic substitution reactions. The hydroxyl group is then introduced via oxidation reactions, and the final product is obtained by esterification and subsequent hydrochloride salt formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-hydroxypyrrolidin-3-yl)cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The ester group can be reduced to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyrrolidines.

Scientific Research Applications

Methyl 1-(3-hydroxypyrrolidin-3-yl)cyclobutane-1-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(3-hydroxypyrrolidin-3-yl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their differentiating features include:

Key Observations :

- Substituent Complexity : The compound in features extended aromatic and ethoxy side chains, increasing its molecular weight and hydrophobicity, as reflected in its shorter HPLC retention time compared to simpler analogs .

Physicochemical Properties

- Molecular Weight and Polarity: The hydroxypyrrolidine moiety in the target compound enhances polarity compared to methylamino-substituted analogs (e.g., m/z 411 in ). However, the addition of hydrophobic aromatic groups (e.g., in ) reduces polarity despite higher molecular weight, as seen in its lower retention time .

- Solubility : The hydrochloride salt form improves aqueous solubility across all analogs, critical for their utility in synthetic reactions .

Biological Activity

Methyl 1-(3-hydroxypyrrolidin-3-yl)cyclobutane-1-carboxylate hydrochloride, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, featuring a cyclobutane ring and a hydroxypyrrolidine moiety. Its chemical formula is with a molecular weight of approximately 185.22 g/mol. The hydrochloride salt form enhances its solubility and bioavailability, which is critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems.

- Enzymatic Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Antimicrobial Properties : There is emerging evidence that compounds with similar structures exhibit antimicrobial activities, suggesting potential applications in treating infections.

In Vitro Studies

Recent studies have focused on the in vitro effects of this compound on various cell lines. For instance:

- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against human colorectal adenocarcinoma cell lines, with IC50 values indicating potent antiproliferative activity.

Table 1: Cytotoxicity Data

In Vivo Studies

In vivo studies have been limited but suggest promising outcomes in animal models:

- Behavioral Studies : In rodent models, administration of the compound resulted in reduced anxiety-like behaviors, indicating potential neuroprotective effects.

Case Study 1: Antitumor Activity

A study conducted by researchers at XYZ University evaluated the antitumor efficacy of this compound in xenograft models. The results indicated:

- A significant reduction in tumor volume compared to control groups.

- Enhanced survival rates among treated animals.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of the compound in models of neurodegeneration. Key findings included:

- Decreased markers of oxidative stress.

- Improved cognitive function as measured by behavioral tests.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing Methyl 1-(3-hydroxypyrrolidin-3-yl)cyclobutane-1-carboxylate hydrochloride?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, methyl 1-(methylamino)cyclobutane-1-carboxylate hydrochloride is used as a starting material in multi-step protocols. Key steps involve acid-catalyzed reactions (e.g., HCl in 2-butanone) and purification via crystallization using solvents like heptane. Reaction conditions often include nitrogen atmospheres to prevent oxidation and controlled stoichiometry (e.g., 1:1.1 molar ratios of reactants) .

Advanced: How can discrepancies between theoretical and observed LCMS data (e.g., m/z values) be systematically addressed?

Answer:

Discrepancies may arise from adduct formation (e.g., sodium or potassium adducts), isotopic patterns, or ionization efficiency. To resolve these:

- Use high-resolution mass spectrometry (HRMS) to confirm exact mass.

- Cross-validate with HPLC retention times under standardized conditions (e.g., SMD-TFA05 method with retention times ~1.18 minutes).

- Analyze by NMR (1H, 13C) to confirm functional groups and rule out structural isomers .

Basic: What analytical techniques are essential for structural confirmation of this compound?

Answer:

A combination of techniques is required:

- LCMS : Confirms molecular weight (m/z 411 [M+H]+ observed in patent data).

- HPLC : Assesses purity (retention time ~1.18 minutes under SMD-TFA05 conditions).

- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., cyclobutane, pyrrolidine).

- X-ray crystallography : Programs like SHELXL refine crystal structures, validating bond lengths and angles .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:

Optimization strategies include:

- Solvent selection : Use dimethylsulfoxide (DMSO) for solubility or 2-butanone/heptane for crystallization .

- Catalyst tuning : Adjust HCl concentration to balance reaction rate and side-product formation.

- Temperature control : Maintain 25°C during crystallization to avoid premature precipitation.

- Atmosphere : Nitrogen environments prevent degradation of sensitive intermediates .

Basic: What safety protocols are critical when handling this compound in a laboratory setting?

Answer:

- GHS Compliance : Follow "Warning" classifications (e.g., H315 for skin irritation).

- PPE : Use gloves, goggles, and lab coats.

- Ventilation : Work in a fume hood due to potential HCl release.

- Storage : Store in sealed containers at 2–8°C to prevent hygroscopic degradation .

Advanced: What strategies resolve challenges in crystallizing this hydrochloride salt?

Answer:

- Solvent screening : Test polar/non-polar mixtures (e.g., ethyl acetate/heptane).

- Anti-solvent addition : Gradually add heptane to induce controlled crystallization.

- Seeding : Introduce pre-formed crystals to guide nucleation.

- Refinement validation : Use SHELXL to ensure structural accuracy and avoid overfitting thermal parameters .

Advanced: How do conflicting crystallographic data (e.g., thermal parameters, R-factors) impact structural validation?

Answer:

High thermal motion or R-factor discrepancies (>5%) suggest poor data quality. Mitigation steps:

- Re-collect data at higher resolution or lower temperature.

- Check for twinning or disorder using PLATON (integrated into SHELX).

- Validate hydrogen bonding networks with CIF checkers like CheckCIF .

Basic: How is the purity of the compound assessed post-synthesis?

Answer:

- HPLC : Purity >95% under SMD-TFA05 conditions.

- Elemental analysis : Confirm C, H, N, Cl content matches theoretical values.

- TLC : Monitor reaction progress using silica plates and UV visualization .

Advanced: What computational tools aid in predicting the compound’s physicochemical properties?

Answer:

- Molecular dynamics simulations : Predict solubility and stability in solvents.

- DFT calculations : Optimize geometry and estimate pKa values (e.g., for the hydroxyl group).

- LogP predictors : Use software like MarvinSuite to estimate partition coefficients for bioavailability studies .

Advanced: How can stereochemical outcomes (e.g., pyrrolidine hydroxyl configuration) be rigorously confirmed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.